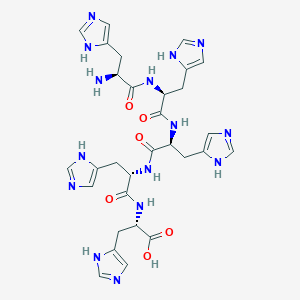

L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine

Beschreibung

L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is a pentapeptide composed of five histidine residues. Histidine is an essential amino acid that plays a crucial role in various biological processes. It contains an α-amino group, a carboxylic acid group, and an imidazole side chain, classifying it as a positively charged amino acid at physiological pH

Eigenschaften

CAS-Nummer |

64134-29-8 |

|---|---|

Molekularformel |

C30H37N15O6 |

Molekulargewicht |

703.7 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C30H37N15O6/c31-21(1-16-6-32-11-37-16)26(46)42-22(2-17-7-33-12-38-17)27(47)43-23(3-18-8-34-13-39-18)28(48)44-24(4-19-9-35-14-40-19)29(49)45-25(30(50)51)5-20-10-36-15-41-20/h6-15,21-25H,1-5,31H2,(H,32,37)(H,33,38)(H,34,39)(H,35,40)(H,36,41)(H,42,46)(H,43,47)(H,44,48)(H,45,49)(H,50,51)/t21-,22-,23-,24-,25-/m0/s1 |

InChI-Schlüssel |

IGXNPQWXIRIGBF-KEOOTSPTSA-N |

Isomerische SMILES |

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)N |

Kanonische SMILES |

C1=C(NC=N1)CC(C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC5=CN=CN5)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: The amino group of the histidine residue is activated using reagents like HBTU or DIC and coupled to the carboxyl group of the resin-bound peptide.

Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of peptides like L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine can undergo various chemical reactions, including:

Oxidation: The imidazole side chain of histidine can be oxidized to form imidazolone derivatives.

Reduction: Reduction reactions can target the imidazole ring, altering its electronic properties.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.

Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

Oxidation: Imidazolone derivatives.

Reduction: Reduced imidazole rings.

Substitution: Alkylated or acylated histidine derivatives.

Wissenschaftliche Forschungsanwendungen

L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine has several applications in scientific research:

Chemistry: Used as a model compound to study peptide interactions and stability.

Biology: Investigated for its role in enzyme catalysis and protein-protein interactions.

Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of biosensors and as a component in cosmetic formulations.

Wirkmechanismus

The mechanism of action of L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine involves its interaction with molecular targets through the imidazole side chains of histidine residues. These interactions can include:

Metal Coordination: The imidazole rings can coordinate with metal ions, playing a role in metalloprotein function.

Proton Shuttling: Histidine residues can act as proton shuttles in enzymatic reactions, facilitating proton transfer.

Catalytic Activity: The imidazole side chains can participate in catalytic triads, enhancing enzyme activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Histidine: The monomeric form of the amino acid.

Carnosine: A dipeptide composed of histidine and β-alanine.

Anserine: A dipeptide similar to carnosine but with a methylated histidine residue.

Uniqueness

L-Histidyl-L-histidyl-L-histidyl-L-histidyl-L-histidine is unique due to its repetitive histidine sequence, which enhances its ability to coordinate with metal ions and participate in proton transfer reactions. This makes it particularly useful in studying metalloproteins and enzyme mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.